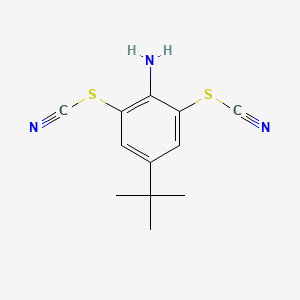
4-tert-Butyl-2,6-bis-thiocyanato-phenylamine
Overview
Description
4-tert-Butyl-2,6-bis-thiocyanato-phenylamine is a useful research compound. Its molecular formula is C12H13N3S2 and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-tert-Butyl-2,6-bis-thiocyanato-phenylamine (abbreviated as BTB) is a compound of growing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. With a molecular formula of CHNS and a molecular weight of 263.39 g/mol, BTB exhibits properties that may be harnessed in various biological contexts, particularly in cancer research and as a potential agent for modulating biochemical pathways.
BTB is characterized by the presence of two thiocyanate groups attached to a phenylamine backbone. This structural configuration is believed to influence its biological activity significantly. The compound appears as a light yellow solid, typically stored at temperatures between 0-5°C to maintain stability and purity, which is usually around 95% .
The biological activity of BTB is primarily attributed to its ability to interact with cellular targets, including proteins and nucleic acids. Preliminary studies suggest that BTB may induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : BTB has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptotic signaling pathways.
- Caspase Activation : It appears to upregulate the expression of pro-apoptotic proteins such as cleaved caspase-3 and caspase-9, indicating its role in promoting programmed cell death .
- Cell Cycle Arrest : Research indicates that BTB can induce G2/M phase arrest in cancer cells, disrupting normal cell division and proliferation .
Anticancer Activity
A significant focus of research on BTB has been its anticancer properties. In vitro studies have demonstrated that BTB exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and LoVo (colon cancer) cells. The following table summarizes the findings from key studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.80 | Induces apoptosis via ROS accumulation |
| MDA-MB-231 | 0.43 | Activates caspases and disrupts cell cycle |
| LoVo | Not specified | Induces morphological changes indicative of apoptosis |
Case Studies
- Study on HeLa Cells : A study involving HeLa cells treated with BTB showed a significant increase in early apoptotic cells as measured by annexin V-FITC staining. The treatment resulted in increased levels of cleaved caspases, suggesting that BTB effectively triggers apoptotic pathways .
- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinity of BTB with key proteins involved in cell survival and apoptosis, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
(2-amino-5-tert-butyl-3-thiocyanatophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-12(2,3)8-4-9(16-6-13)11(15)10(5-8)17-7-14/h4-5H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGZKDBHVGQLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC#N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















